molecular formula C9H15Cl2N3O B2859343 N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide CAS No. 1282129-50-3

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B2859343
CAS No.: 1282129-50-3
M. Wt: 252.14
InChI Key: ADEXCJJUNLDHMI-UHFFFAOYSA-N
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Description

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a glycinamide moiety through a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves the reaction of N-methylglycinamide with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyridin-3-ylmethyl)glycinamide
  • N-methyl-N-(pyridin-4-ylmethyl)glycinamide
  • N-methyl-N-(quinolin-2-ylmethyl)glycinamide

Uniqueness

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapeutic agents.

Properties

IUPAC Name

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-10-7-9(13)12-6-8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJUHTPNAXYQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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